

Application Note: Quantification of Imatinib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Z169667518

Cat. No.: B15611521

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Audience: Researchers, scientists, and drug development professionals.

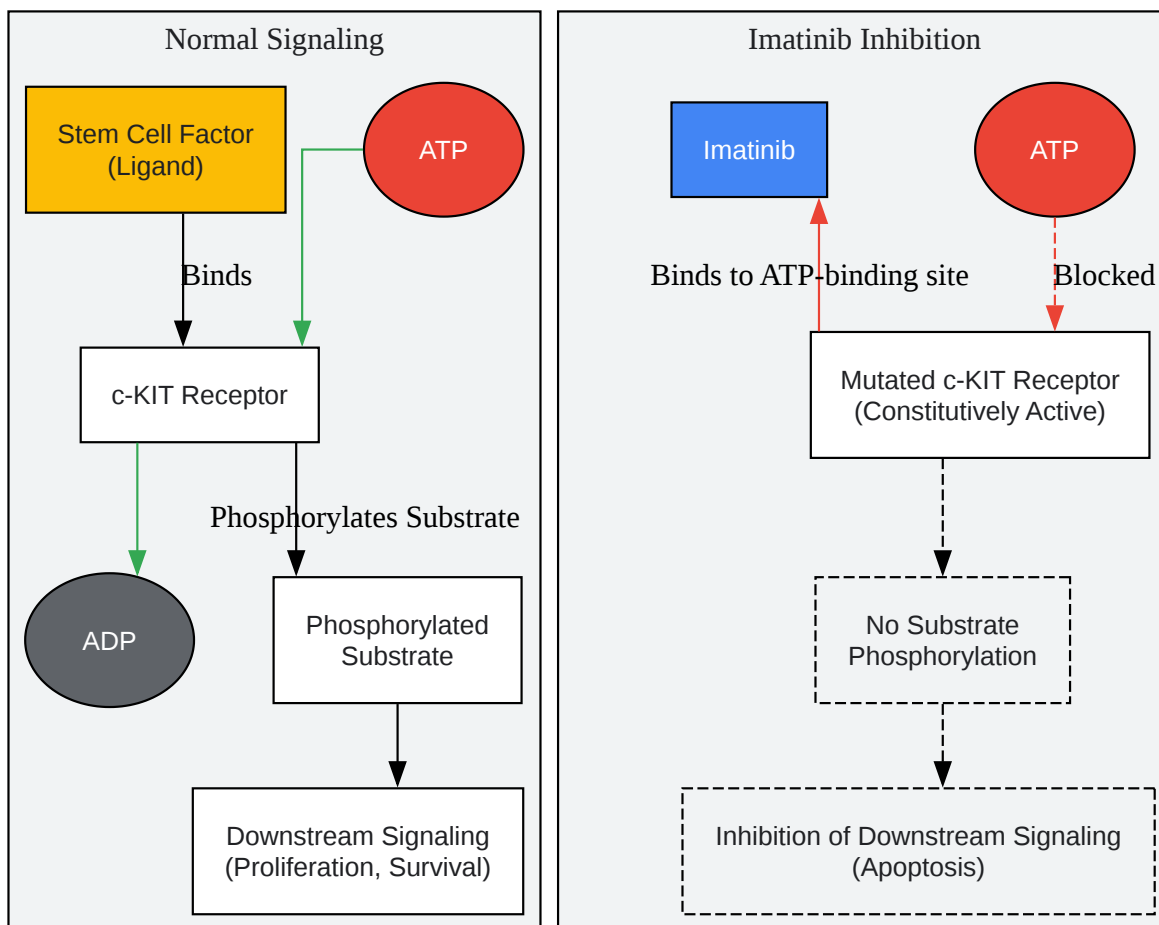
Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[1][2] It functions by inhibiting specific tyrosine kinases, including BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3] By blocking the ATP-binding site of these enzymes, Imatinib prevents the phosphorylation of their substrates, thereby inhibiting downstream signaling pathways that lead to cellular proliferation and survival.[3][4] Therapeutic drug monitoring (TDM) of Imatinib is recommended due to significant inter-individual variability in its plasma concentrations, which have been correlated with treatment efficacy and response.[5][6]

This application note provides a detailed protocol for the quantitative analysis of Imatinib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific method suitable for clinical and research applications.[7][8]

Signaling Pathway of Imatinib

Imatinib targets constitutively active tyrosine kinases. In CML, it inhibits the BCR-ABL fusion protein, and in GISTs, it primarily targets the c-KIT receptor tyrosine kinase.[1][9] The diagram below illustrates the mechanism of action of Imatinib in inhibiting the signaling cascade initiated by the c-KIT receptor.



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Figure 1: Mechanism of Action of Imatinib on the c-KIT Signaling Pathway.

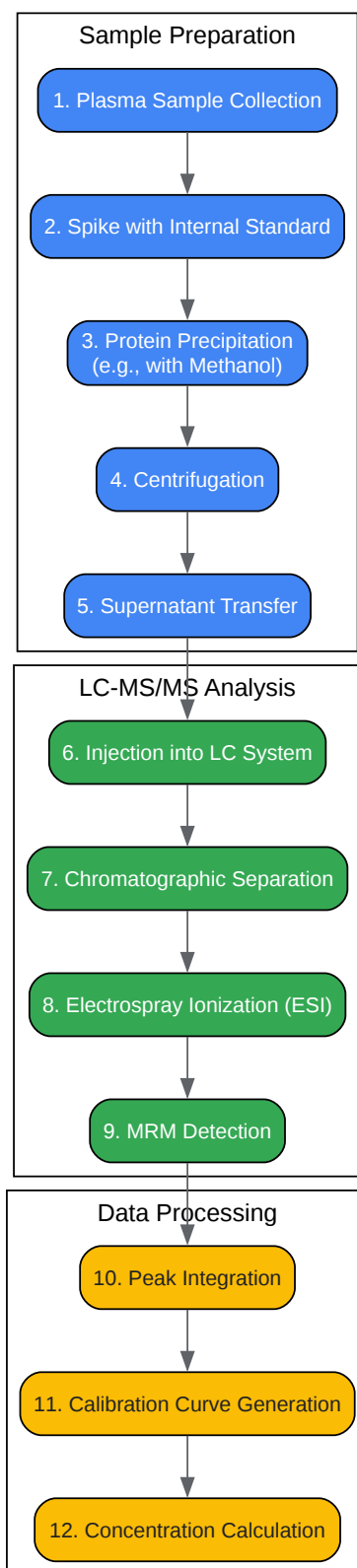
Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Imatinib in human plasma.[8][10]

| Parameter | Imatinib | N-desmethyl Imatinib (Metabolite) |
|--------------------------------------|---------------------------|-----------------------------------|
| Linearity Range | 8 - 5,000 ng/mL | 3 - 700 ng/mL |
| Correlation Coefficient (r^2) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 8 ng/mL | 3 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy | 85 - 115% | 85 - 115% |
| Extraction Recovery | > 73% [6] | Not Specified |

Experimental Workflow

The overall workflow for the quantification of Imatinib from plasma samples is depicted below.



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